2,2,4,6,6-Pentamethylheptane

Description

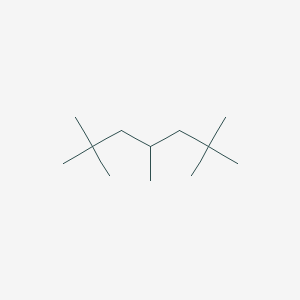

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,6,6-pentamethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPSKYDESGTTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042034 | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13475-82-6 | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13475-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013475826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,2,4,6,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,6,6-pentamethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8289P68Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 2,2,4,6,6-Pentamethylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,4,6,6-pentamethylheptane (CAS No. 13475-82-6), a highly branched aliphatic hydrocarbon. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and other relevant industries who utilize this compound in their work. All quantitative data is presented in clear, tabular format for ease of comparison. Furthermore, detailed methodologies for the experimental determination of these properties are provided, drawing from established standards.

Introduction

This compound, also known as isododecane, is a colorless, odorless, and volatile liquid. It is a branched-chain alkane characterized by its high stability and low reactivity compared to its straight-chain counterparts. Due to its excellent solvency, low viscosity, and non-oily feel, it finds applications in various fields, including cosmetics as an emollient and solvent, and in the fuel industry for engine development and testing. A thorough understanding of its physicochemical properties is paramount for its effective and safe use in research and product development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13475-82-6 |

| Molecular Formula | C12H26 |

| Canonical SMILES | CC(CC(C)(C)C)CC(C)(C)C |

| InChI Key | VKPSKYDESGTTFR-UHFFFAOYSA-N |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. Data has been compiled from various sources to provide a comprehensive overview.

General Properties

| Property | Value | Source(s) |

| **Molecular Weight |

2,2,4,6,6-Pentamethylheptane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,4,6,6-pentamethylheptane, a highly branched saturated hydrocarbon. This document consolidates its chemical identity, physicochemical properties, and relevant experimental protocols for its analysis and toxicological assessment, presented in a format tailored for research and development applications.

Chemical Identity and Properties

This compound is a branched-chain alkane. Its structure consists of a seven-carbon heptane (B126788) backbone with five methyl group substitutions at the 2, 4, and 6 positions.

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structural characteristics and common usage in different contexts. These include:

A comprehensive list of depositor-supplied synonyms is available through public chemical databases.[1]

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in experimental setups, and for understanding its environmental fate and transport.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| Boiling Point | 177.0 to 178.0 °C @ 760 mmHg | |

| Flash Point | 58.40 °C (137.00 °F) | |

| Density | 0.75 g/cm³ | |

| Water Solubility | 0.1508 mg/L @ 25 °C (estimated) | |

| logP (o/w) | 6.156 (estimated) | |

| Vapor Pressure | 1.422 mmHg @ 25.00 °C (estimated) | |

| Refractive Index | n20/D 1.419 |

Experimental Protocols

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in various matrices are typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol for the analysis of branched alkanes.

Objective: To identify and quantify this compound.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

HP-5 fused quartz capillary column (or equivalent non-polar column)

-

Helium (carrier gas)

-

Sample containing or suspected to contain this compound

-

This compound standard for reference

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane).

-

GC-MS Instrument Setup:

-

Injection: Inject the prepared sample into the GC.

-

Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting compounds.

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum. The mass spectrum of branched alkanes is characterized by the absence of a smooth exponential decay of CnH2n+1 fragments and preferential fragmentation at the branch points.[5]

-

Toxicological Assessment: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential cytotoxic effects of this compound, a standard in vitro assay such as the MTT assay can be employed. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Objective: To determine the cytotoxic potential of this compound on a selected cell line.

Materials:

-

Mammalian cell line (e.g., HaCaT, HepG2)

-

96-well flat-bottom microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (test substance)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an optimal density and incubate overnight.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.[7]

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]

-

Solubilization: Remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]

Toxicological Assessment: Acute Oral Toxicity (OECD Test Guideline 423)

For an initial assessment of acute oral toxicity, the OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure using a reduced number of animals.[8][9]

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).[8][9]

Principle: The test substance is administered orally to a group of animals (typically rodents) at one of the defined dose levels. The presence or absence of mortality determines the next step in the procedure.[9]

Procedure Outline:

-

Animal Selection: Use healthy, young adult rodents of a single sex (usually females).[9]

-

Dose Administration: Administer the test substance by gavage in a single dose.[10] The volume should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[11]

-

Stepwise Dosing:

-

Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Use three animals per step.

-

The outcome of the first step (mortality or no mortality) determines the next dose level (higher or lower) for the next group of three animals.

-

-

Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[12]

-

Data Evaluation: The results allow for the classification of the substance into a GHS toxicity category.[8][9]

Logical and Experimental Workflows

As there is no specific signaling pathway documented for this compound in the available literature, the following diagrams illustrate logical workflows for key experimental processes related to its synthesis and toxicological evaluation.

References

- 1. This compound | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 3. This compound - Descrizione [tiiips.com]

- 4. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

An In-depth Technical Guide to the Molecular Structure and Isomers of 2,2,4,6,6-Pentamethylheptane

This technical guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of 2,2,4,6,6-pentamethylheptane. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document includes a detailed analysis of its structural isomers, tabulated physicochemical data, and generalized experimental protocols for its synthesis and analysis.

Molecular Structure of this compound

This compound is a highly branched aliphatic hydrocarbon. As a saturated hydrocarbon, its structure consists of carbon and hydrogen atoms connected by single bonds.

IUPAC Name: this compound Chemical Formula: C₁₂H₂₆ CAS Number: 13475-82-6[1][2]

The molecular structure is characterized by a seven-carbon heptane (B126788) backbone with five methyl group substituents. Two methyl groups are attached to the second carbon atom, one to the fourth, and two to the sixth. This high degree of branching significantly influences its physical and chemical properties.

Below is a visualization of the molecular structure of this compound generated using the DOT language.

Caption: Molecular structure of this compound.

Isomers of this compound

This compound is one of the 355 structural isomers of dodecane (B42187) (C₁₂H₂₆). Within the specific classification of pentamethylheptanes, there are 27 structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton. This variation in structure leads to different physical and chemical properties.

The table below lists the 27 structural isomers of pentamethylheptane.

| No. | Isomer Name |

| 1 | 2,2,3,3,4-Pentamethylheptane |

| 2 | 2,2,3,3,5-Pentamethylheptane |

| 3 | 2,2,3,3,6-Pentamethylheptane |

| 4 | 2,2,3,4,4-Pentamethylheptane |

| 5 | 2,2,3,4,5-Pentamethylheptane |

| 6 | 2,2,3,4,6-Pentamethylheptane |

| 7 | 2,2,3,5,5-Pentamethylheptane |

| 8 | 2,2,3,5,6-Pentamethylheptane |

| 9 | 2,2,3,6,6-Pentamethylheptane |

| 10 | 2,2,4,4,5-Pentamethylheptane |

| 11 | 2,2,4,4,6-Pentamethylheptane |

| 12 | 2,2,4,5,5-Pentamethylheptane |

| 13 | 2,2,4,5,6-Pentamethylheptane |

| 14 | This compound |

| 15 | 2,2,5,5,6-Pentamethylheptane |

| 16 | 2,3,3,4,4-Pentamethylheptane |

| 17 | 2,3,3,4,5-Pentamethylheptane |

| 18 | 2,3,3,4,6-Pentamethylheptane |

| 19 | 2,3,3,5,5-Pentamethylheptane |

| 20 | 2,3,3,5,6-Pentamethylheptane |

| 21 | 2,3,4,4,5-Pentamethylheptane |

| 22 | 2,3,4,4,6-Pentamethylheptane |

| 23 | 2,3,4,5,5-Pentamethylheptane |

| 24 | 2,3,4,5,6-Pentamethylheptane |

| 25 | 2,4,4,5,5-Pentamethylheptane |

| 26 | 3,3,4,4,5-Pentamethylheptane |

| 27 | 3,3,4,5,5-Pentamethylheptane |

The following diagram illustrates the relationship between dodecane and its various classes of isomers, highlighting the position of pentamethylheptanes.

Caption: Isomeric relationship of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in various industrial and research settings.

| Property | Value | Unit | Source |

| Molecular Weight | 170.33 | g/mol | [3] |

| Boiling Point | 177.00 to 178.00 | °C | [1] |

| Vapor Pressure | 1.422 | mmHg @ 25 °C | [1] |

| Flash Point | 58.40 | °C | [1] |

| logP (o/w) | 6.156 (estimated) | [1] | |

| Water Solubility | 0.1508 (estimated) | mg/L @ 25 °C | [1] |

| Density | 0.749 | g/cm³ @ 20 °C | |

| Refractive Index | 1.419 | @ 20 °C |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general chemical principles for alkanes, the following sections outline plausible methodologies.

Synthesis

The industrial synthesis of highly branched alkanes like this compound often involves catalytic processes such as hydroisomerization of less branched alkanes or alkylation reactions.[1] A general laboratory-scale synthesis could involve a Grignard reaction followed by reduction, or a Friedel-Crafts alkylation.

Illustrative Synthesis via Alkylation (General Procedure):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suitable alkane or alkene precursor and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Addition of Alkylating Agent: An appropriate alkyl halide (e.g., tert-butyl chloride) is added dropwise to the stirred reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield the desired highly branched alkane.

Disclaimer: This is a generalized protocol and requires optimization for specific reagents and desired yield. Appropriate safety precautions must be taken when handling flammable solvents and corrosive catalysts.

The following diagram outlines a generalized workflow for the synthesis and purification of a branched alkane.

Caption: Generalized workflow for alkane synthesis and purification.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

General GC-MS Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is around 10-100 µg/mL.[4]

-

GC-MS Parameters:

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

-

GC Column: A non-polar capillary column (e.g., HP-5ms, DB-5ms) is commonly used for alkane analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned to detect the molecular ion and characteristic fragment ions of the analyte.

-

-

Data Analysis: The retention time of the analyte is compared to that of a known standard. The mass spectrum is compared to a library of known spectra (e.g., NIST) for confirmation.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules.

General NMR Protocol:

-

Sample Preparation: A small amount of the purified sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Spectrometer Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

-

¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Analysis: The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to confirm the molecular structure. The highly symmetric nature of this compound would result in a relatively simple NMR spectrum with fewer signals than would be expected for a less symmetric isomer.

Conclusion

This compound is a fascinating molecule from a structural and isomeric perspective. Its highly branched nature imparts specific physicochemical properties that are of interest in various applications, including as a solvent and in fuel research. This guide provides a foundational understanding of its molecular characteristics, its relationship to other dodecane isomers, and general methodologies for its synthesis and analysis. Further research into specific experimental protocols will be beneficial for those looking to work with this compound in a laboratory setting.

References

Thermodynamic Properties of 2,2,4,6,6-Pentamethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 2,2,4,6,6-pentamethylheptane. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document includes tabulated thermodynamic parameters, detailed descriptions of the experimental protocols used for their determination, and a logical workflow diagram for the experimental determination of such properties.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound that have been experimentally determined or calculated.

Table 1: Physical and Thermochemical Properties

| Property | Value | Units | Source |

| Molecular Formula | C₁₂H₂₆ | - | --INVALID-LINK-- |

| Molecular Weight | 170.3348 | g/mol | --INVALID-LINK-- |

| CAS Registry Number | 13475-82-6 | - | --INVALID-LINK-- |

| Boiling Point (at 760 mmHg) | 177.0 to 178.0 | °C | The Good Scents Company |

| Melting Point | -67.0 | °C | Parchem |

| Vapor Pressure (at 25 °C, est.) | 1.422 | mmHg | The Good Scents Company |

| Standard Enthalpy of Formation (gas) | -313.79 | kJ/mol | Cheméo (Joback Method) |

| Standard Gibbs Free Energy of Formation | 53.40 | kJ/mol | Cheméo (Joback Method) |

Table 2: Phase Change and Reaction Enthalpies

| Property | Value | Units | Source |

| Enthalpy of Vaporization (at standard conditions) | 48.97 | kJ/mol | --INVALID-LINK--[1] |

| Enthalpy of Fusion | 8.48 | kJ/mol | Cheméo (Joback Method) |

| Energy of Isomerization from n-dodecane | -12.7 | kJ/mol | --INVALID-LINK--[1] |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections detail the general methodologies employed for these measurements.

Determination of Enthalpy of Combustion and Isomerization

The energy of isomerization of n-dodecane to this compound was determined by Melaugh, Mansson, and Rossini (1976) through combustion calorimetry.[1]

Principle: Combustion calorimetry involves the complete combustion of a known mass of a substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Bomb Calorimeter: A high-pressure stainless steel vessel designed to withstand the pressures of combustion.

-

Water Bath: An insulated container of water in which the bomb is submerged.

-

High-Precision Thermometer: To measure the temperature change of the water with high accuracy.

-

Ignition System: To initiate the combustion reaction.

Procedure:

-

A precisely weighed sample of the substance (either n-dodecane or this compound) is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The combustion reaction proceeds, releasing heat into the bomb and the surrounding water.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

-

The energy of isomerization is then determined by taking the difference between the enthalpies of combustion of n-dodecane and this compound.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

Principle: Correlation gas chromatography is a technique used to determine the enthalpy of vaporization of volatile compounds.[2] It relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, to its enthalpy of vaporization through the Clausius-Clapeyron equation. The retention time is dependent on the partitioning of the analyte between the mobile gas phase and the stationary liquid phase within the chromatography column.

Apparatus:

-

Gas Chromatograph (GC): Equipped with a suitable column and a detector (e.g., flame ionization detector - FID).

-

Temperature-Controlled Column Oven: Capable of precise temperature programming.

-

Syringe: For injecting the sample.

Procedure:

-

A solution of this compound is prepared in a suitable volatile solvent.

-

A small volume of the solution is injected into the gas chromatograph.

-

The compound travels through the heated column, and its retention time (the time it takes to reach the detector) is recorded.

-

This process is repeated at several different column temperatures.

-

The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (in Kelvin).

-

The slope of this plot is directly proportional to the enthalpy of vaporization.

Determination of Liquid Phase Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: Differential scanning calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] This difference in heat flow is used to determine the heat capacity of the sample.

Apparatus:

-

Differential Scanning Calorimeter (DSC): Consists of two small pans (one for the sample, one for an empty reference) situated on a furnace.

-

Sample Pans: Typically made of aluminum, hermetically sealed to contain the liquid sample.

Procedure:

-

A small, accurately weighed amount of liquid this compound is sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The DSC is programmed to heat the sample and reference at a constant rate over a specified temperature range.

-

The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.

-

The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the general workflow for the experimental determination of key thermodynamic properties of a chemical compound.

References

Solubility of 2,2,4,6,6-Pentamethylheptane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4,6,6-pentamethylheptane, a highly branched C12 alkane. As a nonpolar hydrocarbon, its solubility is primarily dictated by the principle of "like dissolves like," exhibiting high miscibility in nonpolar and weakly polar organic solvents, and negligible solubility in polar solvents such as water. This document consolidates qualitative solubility information, presents a representative table of quantitative solubility data based on structurally similar alkanes, and details a standardized experimental protocol for the precise determination of its solubility. Furthermore, this guide includes conceptual and workflow diagrams to visually articulate the principles of solubility and the experimental procedures involved. This resource is intended to assist researchers and professionals in solvent selection, formulation development, and the design of solubility studies involving this compound and related compounds.

Introduction

This compound (isododecane), with the chemical formula C₁₂H₂₆, is a branched-chain alkane. Its highly branched structure imparts properties such as low viscosity, high stability, and a non-oily feel, making it a valuable component in various industrial and pharmaceutical applications. A thorough understanding of its solubility in a range of organic solvents is crucial for its effective use in chemical synthesis, as a reaction medium, in formulation science, and for purification processes.

This guide aims to provide a detailed technical resource on the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a robust framework based on the established solubility behavior of analogous branched alkanes.

Theoretical Framework of Solubility

The solubility of a substance is governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" is the guiding principle: nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.

This compound is a nonpolar molecule, with its intermolecular forces being dominated by weak van der Waals forces (London dispersion forces). For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

When this compound is mixed with a nonpolar or weakly polar organic solvent, the van der Waals forces are readily interchanged, leading to good solubility.[1][2] Conversely, when mixed with a highly polar solvent like water, the strong hydrogen bonding network of water is disrupted without the formation of comparably strong interactions with the alkane, resulting in immiscibility.[3][4]

Caption: Conceptual diagram of the "like dissolves like" principle for alkane solubility.

Quantitative Solubility Data

While specific experimental data for this compound is limited, the following table provides a summary of its expected solubility in various classes of organic solvents, supplemented with representative data for structurally similar branched alkanes. It is important to note that commercial isododecane, which is predominantly this compound, is often described as miscible with solvents such as higher alcohols, ethers, esters, aromatic hydrocarbons, and chlorinated hydrocarbons.[5]

| Solvent Class | Example Solvent | Expected Solubility of this compound |

| Alkanes | Hexane | Miscible |

| Heptane | Miscible | |

| Aromatic Hydrocarbons | Toluene | Miscible |

| Benzene | Miscible | |

| Chlorinated Solvents | Chloroform | Soluble (qualitatively described as "sparingly") |

| Dichloromethane | Soluble | |

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran (THF) | Miscible | |

| Ketones | Acetone | Soluble |

| Methyl Ethyl Ketone (MEK) | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Alcohols | Ethanol | Soluble |

| Methanol | Moderately Soluble | |

| Isopropanol | Soluble | |

| Polar Aprotic Solvents | Acetonitrile | Sparingly Soluble |

| Dimethylformamide (DMF) | Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Very Sparingly Soluble | |

| Polar Protic Solvents | Water | Insoluble |

Note: "Miscible" indicates solubility in all proportions. The qualitative descriptions are based on general principles of alkane solubility and information from safety data sheets and supplier information.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Internal standard (a non-interfering, soluble compound)

Experimental Workflow

References

Spectroscopic Analysis of 2,2,4,6,6-Pentamethylheptane: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 2,2,4,6,6-pentamethylheptane, a highly branched aliphatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~0.8-0.9 | m | 21H | -CH₃ |

| 2 | ~1.0-1.2 | m | 4H | -CH₂- |

| 3 | ~1.5-1.7 | m | 1H | -CH- |

¹³C NMR Spectral Data [1]

| Signal | Chemical Shift (ppm) | Carbon Type |

| 1 | 25.4 | CH |

| 2 | 31.0 | C |

| 3 | 31.8 | CH₃ |

| 4 | 33.4 | CH₃ |

| 5 | 52.8 | CH₂ |

| 6 | 53.1 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for C-H bonds in alkanes.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretch (alkane) |

| 1450-1485 | Medium | C-H bend (methylene and methyl) |

| 1365-1380 | Medium-Strong | C-H bend (methyl, characteristic gem-dimethyl split) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) is often of low abundance or absent.

| m/z | Relative Intensity (%) | Assignment |

| 57 | ~100 | [C₄H₉]⁺ (tert-butyl cation, base peak) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

| 71 | Medium | [C₅H₁₁]⁺ |

| 85 | Medium | [C₆H₁₃]⁺ |

| 99 | Low | [C₇H₁₅]⁺ |

| 113 | Low | [C₈H₁₇]⁺ |

| 170 | Very Low/Absent | [C₁₂H₂₆]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are representative of the procedures used to obtain the spectral data for a liquid alkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.[6][7] The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

-

Instrumentation : The NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.[8]

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.[9] A wider spectral width (e.g., 0-220 ppm) is used.[9] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to obtain a good quality spectrum.[10]

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR, the solvent peak at 77.16 ppm is used.[11]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (typically NaCl or KBr).[12][13] The plates are then gently pressed together to form a thin, uniform liquid film.

-

Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final IR spectrum. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to remove any contributions from atmospheric CO₂ and water vapor, as well as any absorptions from the salt plates themselves.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then elutes directly into the ion source of the mass spectrometer.

-

Ionization : Electron Ionization (EI) is the most common ionization method for alkanes. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis : The positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(13475-82-6) 13C NMR [m.chemicalbook.com]

- 2. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 3. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 4. This compound | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 6. How To [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. epfl.ch [epfl.ch]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. edu.rsc.org [edu.rsc.org]

Navigating the Synthesis and Handling of 2,2,4,6,6-Pentamethylheptane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for 2,2,4,6,6-pentamethylheptane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's properties, toxicity, and safe laboratory practices. Adherence to these guidelines is paramount to ensure a safe and compliant research environment.

Chemical and Physical Properties

This compound, also known as isododecane, is a branched-chain alkane.[1] It is a colorless, clear liquid with low reactivity and high stability compared to straight-chain alkanes.[2] It is insoluble in water but soluble in organic solvents like alcohol.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆ | [4] |

| Molecular Weight | 170.33 g/mol | [4] |

| Appearance | Colorless clear liquid | [3][4] |

| Boiling Point | 177.00 to 178.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 137.00 °F (58.40 °C) (Tag Closed Cup) | [3] |

| Vapor Pressure | 1.422 mmHg @ 25.00 °C (estimated) | [3] |

| Density | 0.74521 g/cm³ at 293.15 K | [5] |

| Water Solubility | 0.1508 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 6.156 (estimated) | [3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and presents an aspiration hazard.[4][6] In the majority of notifications to the ECHA C&L Inventory, it is classified as a Flammable Liquid (Category 3) and an Aspiration Hazard (Category 1).[4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable liquids | 3 | H226: Flammable liquid and vapor | [4] |

| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways | [4][6] |

NFPA 704 Diamond:

-

Health (Blue): 1 (Materials that, under emergency conditions, can cause significant irritation)

-

Flammability (Red): 3 (Liquids and solids that can be ignited under almost all ambient temperature conditions)

-

Instability (Yellow): 0

-

Special (White): -

Toxicological Data

The toxicological data for this compound indicates low acute toxicity via oral and dermal routes. The primary health concern is the risk of lung edema if ingested and aspirated into the lungs.[6]

Table 3: Acute Toxicity Data for Isododecane (CAS No. 13475-82-6)

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | > 2000 mg/kg | [6] |

| LD50 | Rat | Dermal | > 3160 mg/kg | [6] |

| LC50 | Rat | Inhalation | 1850 mg/L/4h | [6] |

| LC50 | Fish (Oncorhynchus mykiss) | - | > 1000 mg/L (96 h) | [6] |

The substance is not classified for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6]

Experimental Protocols

General Handling and Dispensing of a Flammable Liquid Hydrocarbon

This protocol outlines the safe procedure for handling and dispensing this compound in a laboratory.

References

- 1. 2,2,4,4,6-Pentamethylheptane | C12H26 | CID 112817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13475-82-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 4. This compound | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. monumentchemical.com [monumentchemical.com]

Toxicological Profile of Branched C12 Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for branched C12 alkanes, also known as isoalkanes. These compounds are widely used in industrial applications and consumer products, necessitating a thorough understanding of their potential human health effects. This document summarizes key toxicological endpoints, presents quantitative data in a structured format, and details the experimental methodologies based on internationally recognized guidelines.

Executive Summary

Data Presentation

The following tables summarize the quantitative toxicological data for branched C12 alkanes and closely related hydrocarbon substances.

Table 1: Acute Toxicity Data

| Endpoint | Test Guideline | Species | Route | Value | Reference |

| Acute Oral Toxicity | OECD 423 | Rat | Oral | LD50 > 2000 mg/kg bw | [1][2] |

| Acute Dermal Toxicity | OECD 402 | Rat | Dermal | LD50 > 2000 mg/kg bw | [2] |

Table 2: Irritation and Sensitization Data

| Endpoint | Test Guideline | Species | Results | Reference |

| Skin Irritation | OECD 404 | Rabbit | Not irritating (Primary Irritation Index of 0.0) | [3][4][5] |

| Eye Irritation | OECD 405 | Rabbit | Minimally irritating | [6] |

| Skin Sensitization | OECD 429 (LLNA) | Mouse | Not a sensitizer (B1316253) (Stimulation Index < 3) |

Table 3: Genotoxicity Data

| Endpoint | Test Guideline | Test System | Results | Reference |

| Bacterial Reverse Mutation | OECD 471 | S. typhimurium & E. coli | Negative | [7][8][9] |

| In Vitro Mammalian Cell Micronucleus | OECD 487 | Cultured mammalian cells | Negative | [10][11][12] |

Table 4: Repeated Dose Toxicity Data

| Endpoint | Test Guideline | Species | Route | NOAEL | Substance Category | Reference |

| 90-Day Repeated Dose Toxicity | OECD 408 | Rat | Oral | 1000 mg/kg bw/day | C9-C14 Aliphatic Hydrocarbons | [13][14][15] |

Experimental Protocols

The toxicological evaluation of branched C12 alkanes relies on standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is assessed using the Acute Toxic Class Method.

-

Principle: This method involves a stepwise procedure with the use of a limited number of animals. The test substance is administered orally to a group of fasted female rats at one of the defined dose levels (e.g., 2000 mg/kg). The outcome of the initial group determines the subsequent step.

-

Procedure:

-

A single dose of the test substance is administered by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

Skin Irritation (OECD 404)

The potential for skin irritation is evaluated in albino rabbits.

-

Principle: A single dose of the test substance is applied to a small area of the skin of a rabbit, while an untreated area serves as a control. The degree of irritation is scored at specified intervals.

-

Procedure:

-

The fur on the dorsal area of the trunk is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Interpretation: The mean scores for erythema and edema are used to classify the substance's irritation potential.[3][4][5][18]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay assesses the mutagenic potential of a substance.

-

Principle: The test uses several strains of amino-acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) to detect point mutations, which are alterations of a single or a few base pairs in the DNA. The bacteria are exposed to the test substance and the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

The test substance, bacteria, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.

-

-

Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[7][8][9]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage in cultured mammalian cells.

-

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

-

Procedure:

-

Cultured mammalian cells are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The cells are treated for a short or long duration.

-

After exposure, the cells are allowed to divide.

-

The cells are then harvested, stained, and scored for the presence of micronuclei.

-

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.[10][11][12]

90-Day Repeated Dose Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

-

Principle: The test substance is administered orally in graduated daily doses to several groups of rodents for 90 days.

-

Procedure:

-

At least three dose levels and a control group are used.

-

Animals are observed daily for signs of toxicity.

-

Detailed clinical examinations, including hematology and clinical biochemistry, are performed at the end of the study.

-

A comprehensive gross necropsy and histopathological examination of organs are conducted.

-

-

Interpretation: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[13][14][15]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the toxicological assessment of branched C12 alkanes.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. biosafe.fi [biosafe.fi]

- 8. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 9. eurofins.com.au [eurofins.com.au]

- 10. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 14. ask-force.org [ask-force.org]

- 15. oecd.org [oecd.org]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

"environmental fate and biodegradation of 2,2,4,6,6-Pentamethylheptane"

An In-depth Technical Guide on the Environmental Fate and Biodegradation of 2,2,4,6,6-Pentamethylheptane

Introduction

This compound (PMH), a highly branched C12 isoparaffin, is a synthetic hydrocarbon valued for its stability, low reactivity, and specific physical properties.[1] It is utilized in various industrial applications, including as a solvent, a component in cosmetic formulations, and as a fuel for engine development and testing.[1][2][3] Due to its use patterns, understanding its environmental fate, persistence, and potential for biodegradation is critical for a comprehensive environmental risk assessment. This guide provides a detailed overview of the available scientific information regarding the environmental distribution and degradation of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. Key properties of this compound are summarized in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a strong tendency to partition from water into soil, sediment, and biota.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₂H₂₆ | - | [4] |

| Molecular Weight | 170.33 | g/mol | [4] |

| CAS Number | 13475-82-6 | - | [2] |

| Appearance | Colorless, clear liquid | - | [2][5] |

| Boiling Point | 177.00 to 178.00 | °C | [2] |

| Vapor Pressure | 1.422 | mmHg at 25°C | [2] |

| Water Solubility | 0.1508 | mg/L at 25°C (est.) | [2] |

| logP (o/w) | 6.156 | (est.) | [2] |

Environmental Fate

The environmental fate of this compound is governed by abiotic and biotic processes, which determine its persistence, transport, and potential for bioaccumulation.

Abiotic Degradation

-

Hydrolysis: As an alkane, this compound lacks hydrolyzable functional groups. Therefore, hydrolysis is not an expected degradation pathway.

-

Photolysis: Alkanes do not absorb light in the environmentally relevant UV spectrum (>290 nm). Direct photolysis in water or soil is not a significant removal process.

Mobility and Transport

With very low water solubility and a high log Kow, this compound is expected to strongly adsorb to organic matter in soil and sediment. Its moderate vapor pressure suggests that volatilization from water surfaces can occur. If released to the atmosphere, it is expected to exist predominantly in the vapor phase.

Biotic Degradation

The primary mechanism for the environmental degradation of alkanes is microbial action.[6] However, the molecular structure significantly influences the rate and extent of biodegradation.

-

General Principles: The microbial degradation of n-alkanes is a well-documented process, typically initiated by monooxygenase enzymes that oxidize a terminal methyl group to a primary alcohol.[7][8] This alcohol is further oxidized to an aldehyde and then a fatty acid, which can be metabolized via the β-oxidation pathway.[9][10]

-

Influence of Branching: Highly branched alkanes, such as this compound, are generally more resistant to biodegradation than their linear counterparts.[6][11] The presence of quaternary carbon atoms and extensive methyl branching can cause steric hindrance, preventing microbial enzymes from accessing the alkane chain.[11] While some microorganisms, particularly certain species of Mycobacterium and Rhodococcus, have demonstrated the ability to degrade branched alkanes, the process is often slower and less complete.[6][11]

Bioaccumulation

Bioaccumulation is the net accumulation of a chemical by an aquatic organism from all exposure routes. The bioconcentration factor (BCF) is a key metric, representing accumulation from water alone.

A study investigated the bioconcentration of this compound in fathead minnows.[13] While the compound was quantifiable in fish tissue, the study concluded that efficient metabolism in the fish prevents high levels of bioaccumulation relative to its hydrophobicity.[13] The reported BCF values are summarized in Table 2. Despite the observed metabolism, the BCF values are significant and indicate a potential for bioaccumulation.

Table 2: Bioconcentration Data for this compound in Fathead Minnows

| Parameter | Value | Unit | Comments | Reference |

| Organism | Fathead minnow (Pimephales promelas) | - | - | [13] |

| Exposure Time | 4-10 days | - | Sufficient to approach steady-state | [13] |

| Bioconcentration Factor (BCF) | 880 - 3,500 | L/kg | Average fish/water concentration ratio | [13] |

Experimental Protocols

Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are used to evaluate the environmental fate of chemicals.

Protocol for Ready Biodegradability (OECD 301 F Example)

The OECD 301 F (Manometric Respirometry) test is a common method to assess ready biodegradability.[14][15]

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over 28 days and is used to calculate the percentage of biodegradation.[14][16]

-

Test Setup:

-

Preparation: A mineral salt medium is prepared. The test substance is added to achieve a concentration typically between 50-100 mg/L.

-

Inoculum: An inoculum, usually from the effluent of a wastewater treatment plant, is added.[16]

-

Vessels: The mixture is placed in specially designed respirometer flasks. A CO₂ absorbent (e.g., potassium hydroxide) is placed in a separate compartment within the flask.

-

Controls: Parallel flasks are set up including: a) Blank controls (inoculum only), b) Reference controls (inoculum + a readily biodegradable substance like sodium benzoate), and c) Toxicity controls (inoculum + test substance + reference substance).[14]

-

-

Incubation: Flasks are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.[16] Oxygen consumption is measured continuously or at frequent intervals by a respirometer.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its Theoretical Oxygen Demand (ThOD).

-

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its ThOD within a 10-day window during the 28-day test period.[14][16]

Protocol for Bioconcentration Factor (BCF) Determination

This protocol is based on the methodology used in the fathead minnow study.[13]

-

Principle: Fish are exposed to a sub-lethal, constant aqueous concentration of the test substance for a period sufficient to achieve a steady-state concentration in the tissues.

-

Test System:

-

Organism: A suitable fish species, such as the fathead minnow (Pimephales promelas), is used.

-

Exposure: Fish are held in aquaria with a continuous flow-through system to maintain a constant concentration of this compound in the water. The concentration should be below its maximum aqueous solubility.

-

Duration: The exposure (uptake phase) continues until the concentration of the chemical in the fish reaches a plateau (steady-state). This was determined to be between 4 and 10 days for PMH.[13]

-

-

Sampling and Analysis:

-

Water and fish tissue samples are collected at regular intervals throughout the uptake phase.

-

The concentration of this compound in both water and fish tissue (whole body or specific tissues) is quantified using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

-

Calculation: The BCF is calculated as the ratio of the chemical's concentration in the fish (Cf) to its concentration in the water (Cw) at steady-state.

-

BCF = Cf / Cw

-

Conclusion

This compound is a synthetic branched alkane with physical properties that favor partitioning to soil, sediment, and biota. Abiotic degradation pathways such as hydrolysis and photolysis are not significant. The primary route of degradation is expected to be microbial; however, its highly branched structure with multiple quaternary carbons suggests it is recalcitrant to biodegradation and likely to be persistent in the environment.[11][12] Bioconcentration studies confirm its potential to accumulate in aquatic organisms, although metabolism may limit the extent of accumulation.[13] Further research using standardized ready biodegradability tests is required to definitively quantify its persistence.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 3. monumentchemical.com [monumentchemical.com]

- 4. Heptane, 2,2,4,6,6-pentamethyl- (CAS 13475-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme-mediated biodegradation of long-chain n-alkanes (C32 and C40) by thermophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Microbial Degradation of the Multiply Branched Alkane 2,6,10,15,19,23-Hexamethyltetracosane (Squalane) by Mycobacterium fortuitum and Mycobacterium ratisbonense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioconcentration of n-dodecane and its highly branched isomer this compound in fathead minnows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 15. oecd.org [oecd.org]

- 16. contractlaboratory.com [contractlaboratory.com]

Navigating the Isomers of Dodecane: A Technical Guide to 2,2,4,6,6-Pentamethylheptane and its Aliases

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 2,2,4,6,6-Pentamethylheptane and its commonly encountered synonym, isododecane. This document elucidates the nomenclature, physicochemical properties, and analytical considerations for this highly branched alkane.

Understanding the Nomenclature: A Web of Synonyms

This compound is a specific, highly branched isomer of dodecane. However, in commercial and cosmetic applications, it is frequently referred to as isododecane. It is crucial to understand that "isododecane" is often a mixture of various C12 isoparaffins, with this compound being a primary component, sometimes comprising over 80% of the mixture.[1] This distinction is vital for researchers requiring high-purity compounds for specific applications.

Below is a table summarizing the alternative names and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonym | Isododecane |

| CAS Number | 13475-82-6 |

| Other Synonyms | Heptane, 2,2,4,6,6-pentamethyl- |

| Permethyl 99A |

Physicochemical Properties: A Comparative Analysis

The similar properties of the isomeric mixture sold as isododecane and the pure this compound allow for their interchangeable use in many applications.[1] The following table presents a summary of their key physicochemical properties.

| Property | This compound | Isododecane (Mixture of Isomers) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol | ~170.34 g/mol |

| Appearance | Colorless clear liquid | Clear, colorless liquid |

| Boiling Point | 177-178 °C at 760 mmHg[2] | 170-195 °C[3] |

| Freezing/Melting Point | -67 °C[4] | ≤ -60 °C |

| Density | 0.745 g/cm³ | ~0.75 g/cm³[5] |

| Viscosity | Not specified | ~1 cP |

| Flash Point | ~58.4 °C (137 °F) (est.)[2] | Not specified |

| Water Solubility | Insoluble | Immiscible with water[3] |

| Refractive Index | Not specified | ~1.4210[3] |

Analytical Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound and other isomers in an isododecane mixture are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile components of a sample, which are then identified by their mass-to-charge ratio.

Sample Preparation

For GC-MS analysis, samples must be volatile. Isododecane, being a volatile hydrocarbon, generally requires minimal sample preparation. A typical approach involves dissolving the sample in a suitable solvent, such as dichloromethane, to achieve a concentration appropriate for the instrument's sensitivity.

GC-MS Protocol Considerations

An effective GC-MS protocol for analyzing isododecane requires careful selection of the column and temperature program to ensure adequate separation of the isomers.

-

Column: A non-polar column is generally suitable for the analysis of alkanes.

-

Injection: A splitless injection is often used for trace analysis, while a split injection is suitable for more concentrated samples.

-

Oven Temperature Program: A temperature program is crucial for separating compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-70°C) and gradually ramp up to a higher temperature (e.g., 280°C).[6]

-

Detector: A mass spectrometer is used to detect the eluted compounds and provide mass spectra for identification.

It is important to note that due to the low retention of highly branched alkanes like isododecane on certain columns, the initial oven temperature may need to be optimized to prevent the compound from eluting with the solvent front.[6]

Logical Relationships in Nomenclature

The following diagram illustrates the hierarchical relationship between the general term "dodecane," the isomeric mixture "isododecane," and the specific isomer "this compound."

References

- 1. haltermann-carless.com [haltermann-carless.com]

- 2. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 3. Isododecane CAS#: 31807-55-3 [m.chemicalbook.com]

- 4. monumentchemical.com [monumentchemical.com]

- 5. Isododecane | CAS#:31807-55-3 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,4,6,6-Pentamethylheptane from Isobutylene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,4,6,6-Pentamethylheptane is a branched-chain alkane with applications as a solvent and chemical intermediate.[1] Its synthesis from isobutylene (B52900), a readily available C4 feedstock, is a two-step process involving catalytic oligomerization followed by hydrogenation. This document provides detailed application notes and protocols for this synthesis, summarizing key quantitative data and visualizing the reaction pathways and experimental workflows.

Reaction Pathway

The synthesis proceeds in two main stages:

-

Oligomerization: Isobutylene is first trimerized to form C12 olefins (triisobutylene) using an acid catalyst.

-

Hydrogenation: The resulting triisobutylene (B147571) is then hydrogenated to yield the saturated alkane, this compound.

Caption: Overall reaction pathway for the synthesis of this compound.

Application Note 1: Catalytic Trimerization of Isobutylene

The selective oligomerization of isobutylene is a key step in producing various fuel additives and chemical intermediates.[2][3] While dimerization to diisobutylene is a common industrial process, the formation of trimers can be achieved by adjusting reaction conditions and catalyst selection.[4] This reaction is typically catalyzed by solid acids.[3]

Data Presentation: Catalysts and Conditions for Isobutylene Oligomerization

| Catalyst Type | Active Component | Temperature (°C) | Pressure (MPa) | Key Findings & Selectivity | Reference |

| Ion-Exchange Resin | Sulfonic Acid Groups | 55 - 160 | Liquid Phase | Primarily produces dimers; selectivity can be influenced by modifiers like t-butanol. | [5] |

| Zeolite | Brønsted/Lewis Acid Sites | 60 | 1.0 | Co/BETA molecular sieve catalyst showed 74% isobutylene conversion with ~70% C8 selectivity. Trimer formation is a known side reaction. | [2] |

| Silica-Alumina | Acidic Sites | 21 - 138 (70-280°F) | 0.48 - 4.14 (70-600 psig) | Used for selective dimerization, but higher oligomers can form. | [6] |

| Iridium Complex | Brønsted Acidic Iridium Hydride | Not specified | Not specified | Homogeneous catalyst for tandem oligomerization/hydrogenation, producing isooctane (B107328) and this compound. | [4] |

Experimental Protocol: Trimerization using a Fixed-Bed Reactor

This protocol is a generalized procedure based on principles for selective olefin oligomerization in fixed-bed reactors.[2][5][7]

1. Materials and Equipment:

-

Reactant: High-purity isobutylene or a mixed C4 feedstock.

-

Catalyst: Acidic catalyst (e.g., Co/BETA molecular sieve or acidic ion-exchange resin).[2][7]

-

Reactor: Fixed-bed continuous flow reactor system with temperature and pressure control.

-

Ancillary Equipment: Feed pumps, preheater, back-pressure regulator, product collection system, and gas chromatograph (GC) for analysis.

2. Catalyst Activation (if required):

-

Pack the reactor with the chosen acidic catalyst.

-

Activate the catalyst in situ according to the manufacturer's instructions. This may involve heating under a flow of inert gas (e.g., nitrogen) to remove moisture.

3. Reaction Procedure:

-

Set the reactor temperature to the desired value (e.g., 60°C for Co/BETA catalyst).[2]

-

Pressurize the system with an inert gas to the target pressure (e.g., 1 MPa).[2]

-

Introduce the isobutylene feed into the reactor at a controlled liquid hourly space velocity (LHSV), for example, 1 h⁻¹.[2]

-

Continuously monitor the reactor temperature and pressure and adjust as necessary. The reaction is exothermic, so efficient heat removal is crucial to control selectivity.[3]

-

Collect the reactor effluent in a cooled collection vessel.

4. Product Analysis and Purification:

-

Analyze samples of the liquid product using GC to determine the conversion of isobutylene and the selectivity towards dimers, trimers (C12 olefins), and other oligomers.

-

The trimer fraction can be separated from unreacted C4 hydrocarbons and dimers by distillation.

Application Note 2: Hydrogenation of Triisobutylene

The hydrogenation of unsaturated oligomers is a standard process to produce stable, high-octane paraffinic components.[8][9] This step converts the triisobutylene isomers into this compound.

Data Presentation: Catalysts and Conditions for Hydrogenation

| Catalyst Type | Active Metal | Support | Temperature (°C) | Pressure (atm) | Key Findings | Reference |

| Supported Metal | Pd (5%) | Carbon (C) | 100 | 10 | 99.5% conversion of olefins to paraffins was achieved. | [10] |

| Supported Metal | Nickel, Palladium, Platinum, Cobalt, etc. | Alumina, Silica | 50 - 300 | Elevated | General conditions for hydrogenating diisobutylene to isooctane, applicable to triisobutylene. | [11] |

| Trickle-Bed Reactor | Not specified | Not specified | Not specified | Not specified | Industrial process for hydrogenating isooctene to isooctane. | [7] |

Experimental Protocol: Batch Hydrogenation of Triisobutylene

This protocol is adapted from a procedure for the hydrogenation of olefin trimers.[10]

1. Materials and Equipment:

-

Reactant: Purified triisobutylene fraction.

-

Catalyst: 5% Palladium on Carbon (Pd/C).

-

Solvent (optional): Cyclohexane (B81311).

-

Reactor: High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller (e.g., a Parr shaker).

2. Reaction Procedure:

-

Load the autoclave with the triisobutylene fraction (e.g., 10 grams) and the Pd/C catalyst (e.g., 0.5 g).[10] A solvent like cyclohexane can be added to facilitate mixing.[10]

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove all air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).[10]

-

Heat the reactor to the target temperature (e.g., 100°C) while stirring.[10]

-

Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen from a reservoir.

-

Continue the reaction for a sufficient time (e.g., 1 hour) to ensure complete conversion.[10]